![molecular formula C18H13ClO5S B11016261 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B11016261.png)
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate
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Overview
Description
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 1-BENZENESULFONATE is a complex organic compound with the molecular formula C27H22ClNO6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 1-BENZENESULFONATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the chromen structure, followed by chlorination and sulfonation steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the chromen ring or other functional groups.
Substitution: Commonly involves replacing the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen derivatives.
Scientific Research Applications
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}BUTANOATE
- 8-HEXYL-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-({[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLATE
Uniqueness
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 1-BENZENESULFONATE is unique due to its specific substitution pattern and the presence of both chlorine and benzenesulfonate groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H13ClO5S |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzenesulfonate |
InChI |
InChI=1S/C18H13ClO5S/c19-15-9-14-12-7-4-8-13(12)18(20)23-16(14)10-17(15)24-25(21,22)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
InChI Key |
WVPGFJLUADIWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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